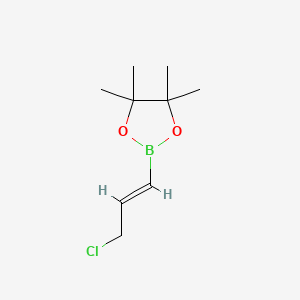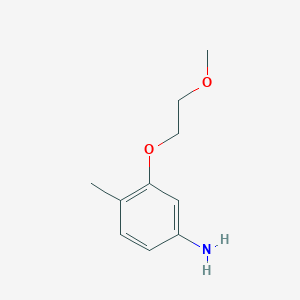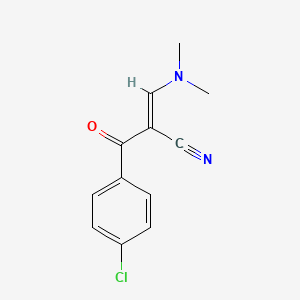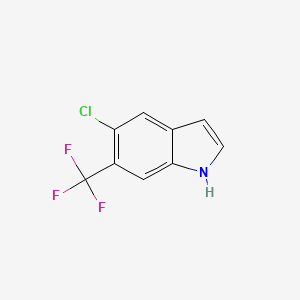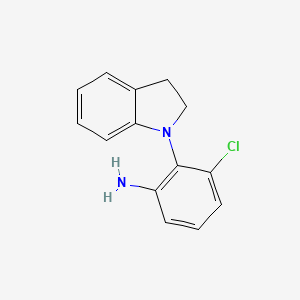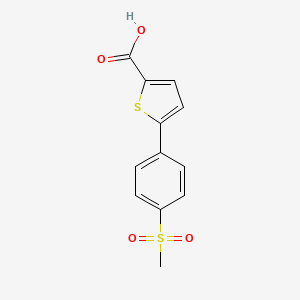
5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid
Vue d'ensemble
Description
5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid, also known as 5-MSPTC, is an organic acid with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 190-192°C and a molecular weight of 264.33 g/mol. 5-MSPTC is a versatile compound that can be used as a reagent, a catalyst, a substrate, or a ligand for various chemical reactions. It has been used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, 5-MSPTC has been used in the study of biological systems, such as enzymes, nucleic acids, and proteins.
Applications De Recherche Scientifique
Synthesis and Evaluation of Thiophene Analogues
Research on thiophene derivatives, including those similar to 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid, has explored their synthesis and potential biological activities. Thiophene analogues of known carcinogens have been synthesized and evaluated for their carcinogenicity in vitro, revealing insights into their chemical and biological behaviors and potential carcinogenicity, though their capability to cause tumors in vivo remains uncertain (Ashby et al., 1978).
Applications in Medicinal Chemistry
Thiophene derivatives possess a wide range of applications in medicinal chemistry, demonstrating antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Notably, some thiophene derivatives have been developed into market drugs, highlighting their significance in pharmaceutical research and development (Xuan, 2020).
Antibacterial Activity of Aryl Sulfonamide Containing Thiophene
Recent studies have focused on aryl sulfonamides bearing thiophene moieties for their antibacterial activity. Such compounds, including those related to this compound, have shown significant potential as antibacterial agents, opening new avenues for the development of novel antimicrobial drugs (Rathore et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
The interaction of carboxylic acids with biocatalysts highlights the potential of this compound in influencing microbial physiology. Understanding the inhibitory effects of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae can provide insights into metabolic engineering strategies to enhance microbial robustness, relevant for biotechnological applications involving this compound (Jarboe et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as a selective COX-2 inhibitor . It selectively inhibits the COX-2 isoform of the cyclooxygenase enzyme, thereby reducing the generation of prostaglandins from arachidonic acid . This selective inhibition helps to alleviate inflammation and pain without significantly affecting the COX-1 isoform, which is essential for normal physiological functions .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), which plays a significant role in inflammation and pain . The downstream effects include a reduction in inflammation and alleviation of pain.
Pharmacokinetics
Similar compounds like etoricoxib, another selective cox-2 inhibitor, are typically administered orally . The dosage can be adjusted based on the efficacy of the drug
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of inflammation, the compound can effectively alleviate symptoms of various inflammatory conditions .
Safety and Hazards
While specific safety and hazard information for “5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid” is not available, it’s important to handle all chemicals with care and follow safety protocols. For example, a related compound, 4-[(methylsulfonyl)phenylboronic acid, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-(4-methylsulfonylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLLCRVVYQSLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)

